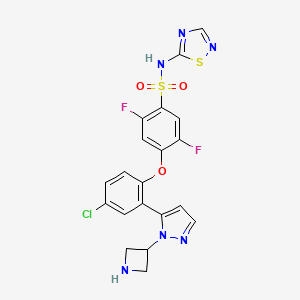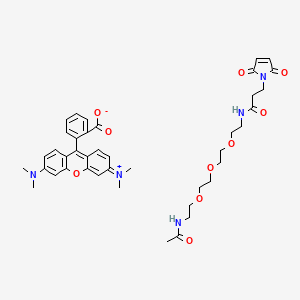
TAMRA-PEG3-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-PEG3-Maleimide is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound contains maleimide groups that react with thiol groups to form covalent bonds . It is primarily used as a fluorescent dye in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-Maleimide involves the conjugation of TAMRA with PEG3 and maleimide groups. The maleimide groups are electrophilic compounds that show high selectivity towards thiols . The reaction typically proceeds in a degassed buffer at pH 7-7.5, using an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye maleimide . The thiol-containing molecule is dissolved in the buffer, and an excess of tris-carboxyethylphosphine (TCEP) reagent is added to reduce disulfide bonds . The dye maleimide solution is then added to the thiol solution, and the mixture is kept overnight at 4°C or room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions and purification steps such as high-performance liquid chromatography (HPLC) or gel filtration .
Analyse Des Réactions Chimiques
Types of Reactions
TAMRA-PEG3-Maleimide primarily undergoes substitution reactions where the maleimide groups react with thiol groups to form covalent bonds . This reaction is highly selective and efficient, making it suitable for bioconjugation and labeling applications .
Common Reagents and Conditions
Reagents: Thiol-containing molecules, TCEP, DMSO, DMF
Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere (nitrogen, argon, or helium)Major Products
The major product of the reaction is a thiol-conjugated this compound, which is used for labeling proteins, peptides, and other biomolecules .
Applications De Recherche Scientifique
TAMRA-PEG3-Maleimide is widely used in various scientific research fields:
Chemistry: Used as a fluorescent dye for labeling and detecting target molecules in complex biological samples.
Medicine: Applied in diagnostic assays and imaging techniques to detect specific biomarkers and disease states.
Industry: Employed in the development of biosensors and diagnostic kits for various applications.
Mécanisme D'action
The mechanism of action of TAMRA-PEG3-Maleimide involves the formation of covalent bonds between the maleimide groups and thiol groups on target molecules . This reaction is highly specific and efficient, allowing for precise labeling and detection of biomolecules. The fluorescent properties of TAMRA enable visualization and quantification of the labeled molecules in various assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
TAMRA-PEG2-Maleimide: Contains two PEG units instead of three, offering slightly different solubility and reactivity properties.
TAMRA-PEG4-Maleimide: Contains four PEG units, providing increased solubility and flexibility for certain applications.
AF 430 Maleimide: A green-yellow emitting fluorescent dye of the coumarin series, used for labeling thiolated biomolecules.
Uniqueness
TAMRA-PEG3-Maleimide is unique due to its optimal balance of PEG units, providing a combination of solubility, reactivity, and flexibility that is suitable for a wide range of applications . Its maleimide groups offer high selectivity towards thiols, making it an efficient tool for bioconjugation and labeling .
Propriétés
Formule moléculaire |
C41H49N5O10 |
|---|---|
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C17H27N3O7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(21)18-5-8-25-10-12-27-13-11-26-9-6-19-15(22)4-7-20-16(23)2-3-17(20)24/h5-14H,1-4H3;2-3H,4-13H2,1H3,(H,18,21)(H,19,22) |
Clé InChI |
CBSVESDZGDPSJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
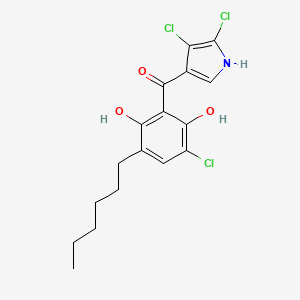
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

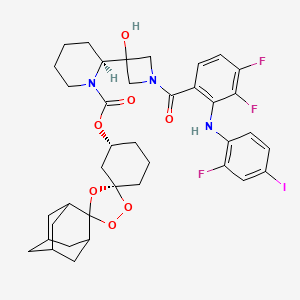
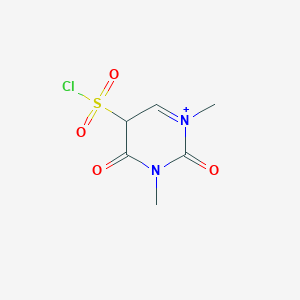
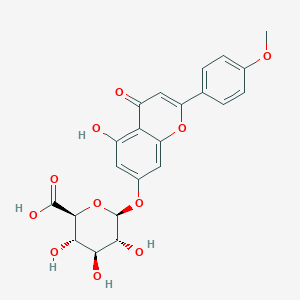
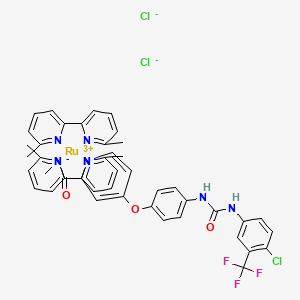
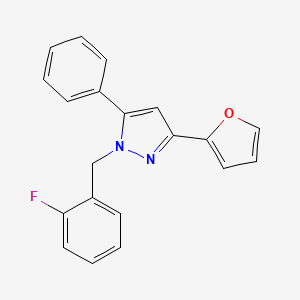
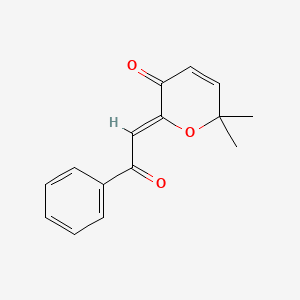
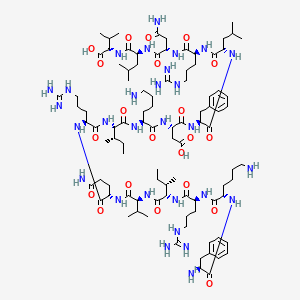
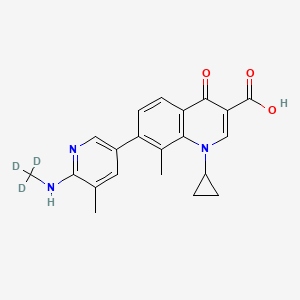
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
